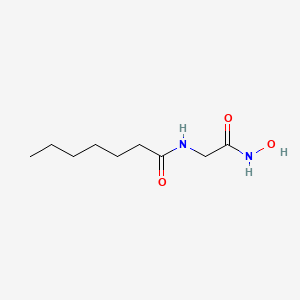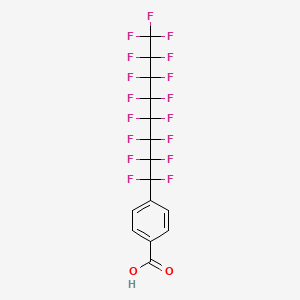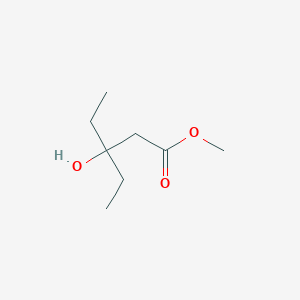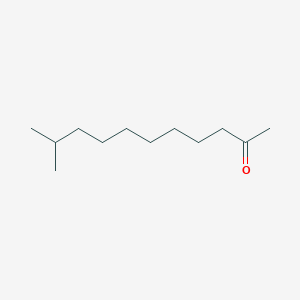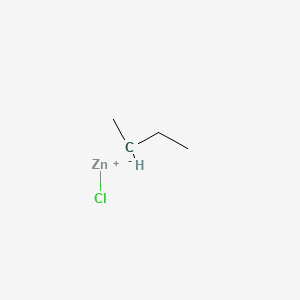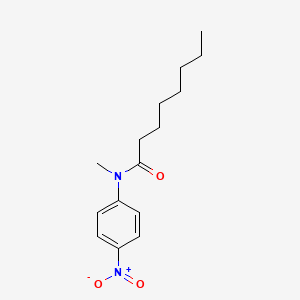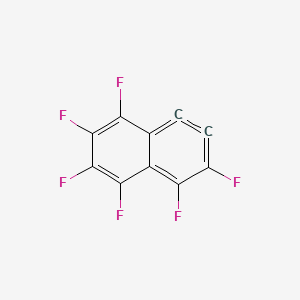
Hexafluoro-1,2-didehydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoro-1,2-didehydronaphthalene is a fluorinated organic compound known for its unique chemical properties. It is a derivative of naphthalene, where six hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest in various fields of scientific research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexafluoro-1,2-didehydronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexafluoro-1,2-didehydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated naphthoquinones.
Reduction: Reduction reactions can convert this compound to partially fluorinated naphthalenes.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, such as fluorinated naphthoquinones, partially fluorinated naphthalenes, and substituted naphthalenes with different functional groups.
Aplicaciones Científicas De Investigación
Hexafluoro-1,2-didehydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: this compound is used in the development of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which hexafluoro-1,2-didehydronaphthalene exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.
Comparación Con Compuestos Similares
Hexafluoro-1,2-didehydronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
Hexafluoronaphthalene: Similar in structure but lacks the double bond present in this compound.
Tetrafluoronaphthalene: Contains fewer fluorine atoms, resulting in different reactivity and properties.
Octafluoronaphthalene: Contains more fluorine atoms, leading to increased stability but reduced reactivity.
This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
73501-12-9 |
|---|---|
Fórmula molecular |
C10F6 |
Peso molecular |
234.10 g/mol |
InChI |
InChI=1S/C10F6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12 |
Clave InChI |
JESNBKFUBJTXTQ-UHFFFAOYSA-N |
SMILES canónico |
C=1=C=C(C(=C2C1C(=C(C(=C2F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


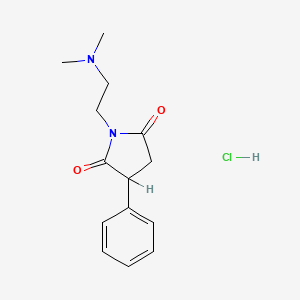
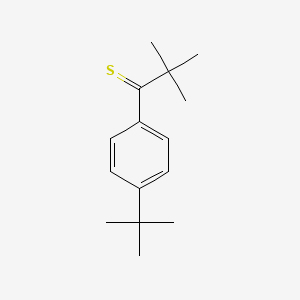
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
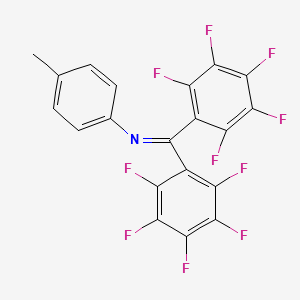
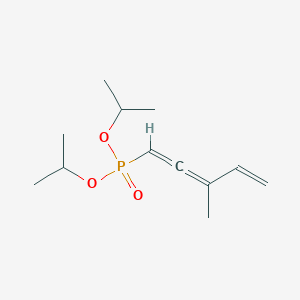
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
